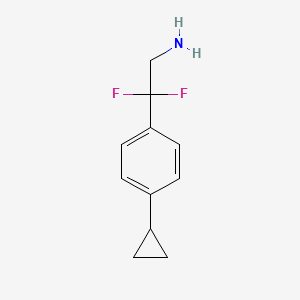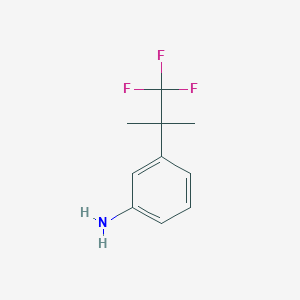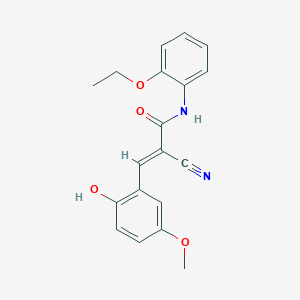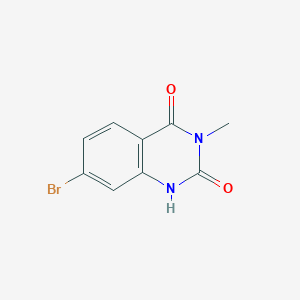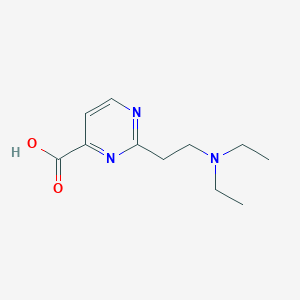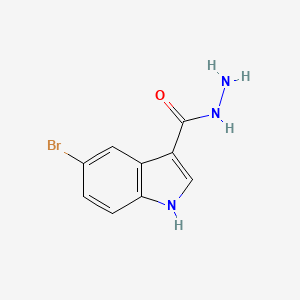![molecular formula C11H15NO4 B13562594 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid CAS No. 2803851-88-7](/img/structure/B13562594.png)
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a tert-butoxy group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid typically involves the reaction of pyrrole derivatives with tert-butyl esters. One common method includes the use of tert-butyl dicarbonate (Boc anhydride) as a reagent to introduce the tert-butoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl Ethers: Compounds like tert-butyl ethers share the tert-butoxy group and have similar reactivity.
Pyrrole Derivatives: Other pyrrole derivatives with different substituents can be compared in terms of their chemical and biological properties.
Uniqueness
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid is unique due to its combination of a pyrrole ring with a tert-butoxy group and a carboxylic acid group.
Propiedades
Número CAS |
2803851-88-7 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-9(13)7-12-5-4-8(6-12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15) |
Clave InChI |
WFBKDOMKVKGRGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


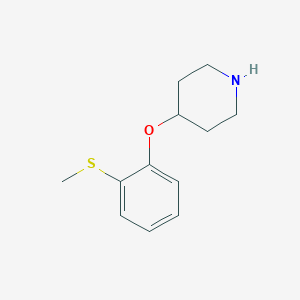
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride](/img/structure/B13562528.png)

![(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B13562537.png)

